molecular formula C22H23N3O3S B4164846 3-{4-[(4-methylphenyl)sulfamoyl]phenyl}-N-(pyridin-4-ylmethyl)propanamide

3-{4-[(4-methylphenyl)sulfamoyl]phenyl}-N-(pyridin-4-ylmethyl)propanamide

Cat. No.: B4164846
M. Wt: 409.5 g/mol
InChI Key: WMSMMTGFSHJDSP-UHFFFAOYSA-N
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Description

3-{4-[(4-methylphenyl)sulfamoyl]phenyl}-N-(pyridin-4-ylmethyl)propanamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a sulfonamide group, a pyridine ring, and a propanamide moiety, which contribute to its diverse chemical reactivity and biological activity.

Properties

IUPAC Name

3-[4-[(4-methylphenyl)sulfamoyl]phenyl]-N-(pyridin-4-ylmethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3S/c1-17-2-7-20(8-3-17)25-29(27,28)21-9-4-18(5-10-21)6-11-22(26)24-16-19-12-14-23-15-13-19/h2-5,7-10,12-15,25H,6,11,16H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMSMMTGFSHJDSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)CCC(=O)NCC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{4-[(4-methylphenyl)sulfamoyl]phenyl}-N-(pyridin-4-ylmethyl)propanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the sulfonamide intermediate: The reaction between 4-methylbenzenesulfonyl chloride and 4-aminobenzene leads to the formation of 4-{[(4-methylphenyl)amino]sulfonyl}benzene.

    Coupling with pyridine derivative: The sulfonamide intermediate is then coupled with 4-pyridinylmethylamine under appropriate conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-{4-[(4-methylphenyl)sulfamoyl]phenyl}-N-(pyridin-4-ylmethyl)propanamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, due to its ability to interact with specific molecular targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-{4-[(4-methylphenyl)sulfamoyl]phenyl}-N-(pyridin-4-ylmethyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby modulating the associated biological pathway. This interaction can lead to various cellular effects, including the inhibition of cell proliferation or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 4-{[(4-methylphenyl)sulfonyl]amino}benzoic acid
  • 4-{[(4-methylphenyl)sulfonyl]oxy}phenyl 4-methylbenzenesulfonate

Uniqueness

Compared to similar compounds, 3-{4-[(4-methylphenyl)sulfamoyl]phenyl}-N-(pyridin-4-ylmethyl)propanamide is unique due to the presence of the pyridine ring and the propanamide moiety. These structural features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various scientific research applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-{4-[(4-methylphenyl)sulfamoyl]phenyl}-N-(pyridin-4-ylmethyl)propanamide
Reactant of Route 2
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3-{4-[(4-methylphenyl)sulfamoyl]phenyl}-N-(pyridin-4-ylmethyl)propanamide

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